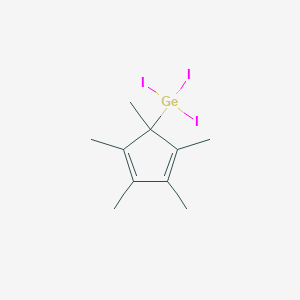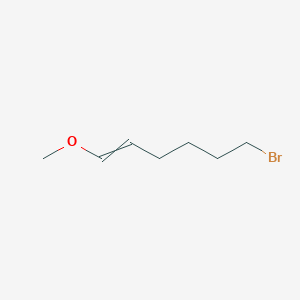
6-Bromo-1-methoxyhex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1-methoxyhex-1-ene is an organic compound with the molecular formula C7H13BrO It is a derivative of hexene, where a bromine atom is attached to the sixth carbon and a methoxy group is attached to the first carbon of the hexene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Bromo-1-methoxyhex-1-ene can be synthesized through several methods. One common approach involves the bromination of 1-methoxyhex-1-ene. This reaction typically uses bromine (Br2) in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of 1-methoxyhex-1-ene, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-1-methoxyhex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different substituted products.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: The double bond in the hexene chain can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products
Substitution: 6-Hydroxy-1-methoxyhex-1-ene, 6-Amino-1-methoxyhex-1-ene.
Oxidation: 6-Bromo-1-methoxyhexanal, 6-Bromo-1-methoxyhexanoic acid.
Reduction: 6-Bromo-1-methoxyhexane.
Applications De Recherche Scientifique
6-Bromo-1-methoxyhex-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 6-Bromo-1-methoxyhex-1-ene depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which the bromine was attached. In oxidation reactions, the methoxy group can be converted to more oxidized forms, such as aldehydes or carboxylic acids, through the action of oxidizing agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-1-hexene: Similar structure but lacks the methoxy group.
1-Methoxyhex-1-ene: Similar structure but lacks the bromine atom.
6-Bromo-1,2-epoxyhexane: Contains an epoxide ring instead of the double bond.
Uniqueness
6-Bromo-1-methoxyhex-1-ene is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wider range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
104413-33-4 |
|---|---|
Formule moléculaire |
C7H13BrO |
Poids moléculaire |
193.08 g/mol |
Nom IUPAC |
6-bromo-1-methoxyhex-1-ene |
InChI |
InChI=1S/C7H13BrO/c1-9-7-5-3-2-4-6-8/h5,7H,2-4,6H2,1H3 |
Clé InChI |
JTYBSOUMQIEOKH-UHFFFAOYSA-N |
SMILES canonique |
COC=CCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-3-[2-(4-methylphenyl)hydrazinylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B14340925.png)
![[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea](/img/structure/B14340927.png)
![1-[2-(Dipropylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14340928.png)
![Trimethyl[(3,3,4-trimethylcyclohex-1-en-1-yl)oxy]silane](/img/structure/B14340936.png)
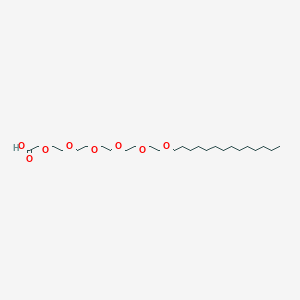
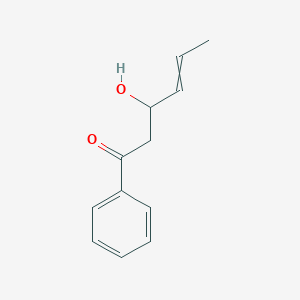
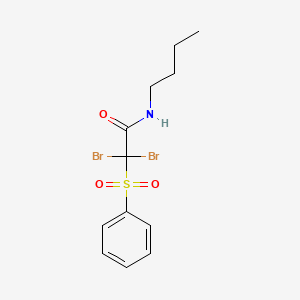
![3,3',4,4'-Tetrahydro[1,2'-binaphthalen]-2(1H)-one](/img/structure/B14340951.png)
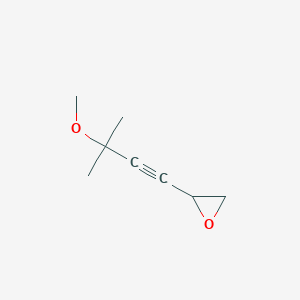
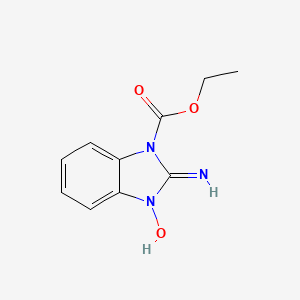
![N-{2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14340983.png)
![4,4'-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2'-bipyridine](/img/structure/B14341012.png)
